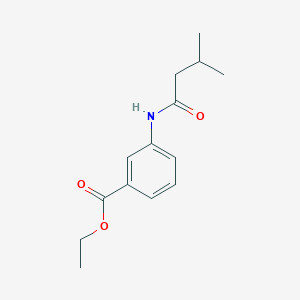

ethyl 3-(3-methylbutanoylamino)benzoate

Description

Ethyl 3-(3-methylbutanoylamino)benzoate is an ester derivative of benzoic acid featuring a 3-methylbutanoylamino substituent at the meta-position of the aromatic ring. This compound combines a benzoate ester backbone with a branched aliphatic amide group, conferring unique physicochemical properties. For instance, ethyl 3-aminobenzoate serves as a precursor for azo dyes (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) through diazotization reactions .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

ethyl 3-(3-methylbutanoylamino)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-4-18-14(17)11-6-5-7-12(9-11)15-13(16)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,15,16) |

InChI Key |

SLYFKHIJKAYNOP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC(C)C |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-methylbutanoyl)amino]benzoate typically involves the following steps:

Starting Materials: The synthesis begins with ethyl 3-aminobenzoate and 3-methylbutanoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: Ethyl 3-aminobenzoate is dissolved in an appropriate solvent like dichloromethane. To this solution, 3-methylbutanoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain pure ethyl 3-[(3-methylbutanoyl)amino]benzoate.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(3-methylbutanoyl)amino]benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(3-methylbutanoylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.

Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed

Hydrolysis: this compound hydrolysis yields 3-[(3-methylbutanoyl)amino]benzoic acid and ethanol.

Reduction: Reduction of the amide group yields ethyl 3-aminobenzoate and 3-methylbutanol.

Substitution: Nitration of the aromatic ring yields nitro derivatives, while halogenation yields halogenated derivatives.

Scientific Research Applications

ethyl 3-(3-methylbutanoylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-methylbutanoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amide linkage and ester group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate (EDMAB)

- Structure: A para-substituted benzoate with a dimethylamino group.

- Key Findings: In resin cements, EDMAB exhibits higher reactivity as a co-initiator compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA), achieving a 15–20% greater degree of conversion. Its rigidity and electron-donating dimethylamino group enhance radical generation efficiency .

- However, the bulkier 3-methylbutanoyl chain may improve thermal stability.

Ethyl 3-(Benzylamino)-3-methylbutanoate

- Structure: A non-aromatic ester with a benzylamino branch.

- Application: Used as a pharmaceutical intermediate, emphasizing the role of aliphatic amino esters in drug synthesis .

- Comparison: The aromatic benzoate core in ethyl 3-(3-methylbutanoylamino)benzoate may confer stronger π-π interactions in solid-state applications (e.g., crystal engineering) compared to aliphatic analogs.

Functional Group Influence on Physicochemical Properties

*Estimated via analogy to ethyl benzoate derivatives.

Industrial and Research Implications

- Material Science : The compound’s balance of lipophilicity and stability could optimize resin cements, similar to EDMAB’s role in enhancing degree of conversion .

- Limitations : Lack of direct data on solubility, melting point, or catalytic activity necessitates further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.